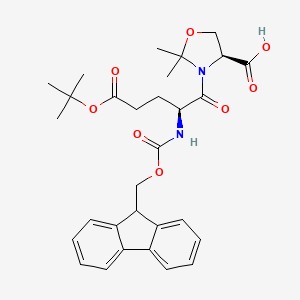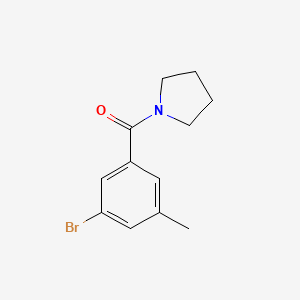
1-(3-Bromo-5-methylbenzoyl)pyrrolidine
Overview
Description
1-(3-Bromo-5-methylbenzoyl)pyrrolidine is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol .
Synthesis Analysis
Pyrrolidine, the core structure of this compound, is a versatile scaffold in drug discovery. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidines can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a 3-bromo-5-methylbenzoyl group .Scientific Research Applications
Chemical Synthesis and Intermediate Applications
- The compound 1-(3-Bromo-5-methylbenzoyl)pyrrolidine is often used in the synthesis of various chemicals. For instance, a study detailed the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in producing chlor-antraniliprole, a novel insecticide. This synthesis showcased the compound's potential as a valuable component in chemical reactions, contributing to the creation of products with agricultural significance (Niu Wen-bo, 2011).
Antimicrobial and Antitumor Applications
- Pyrrolidine derivatives, similar to this compound, have shown promising results in antimicrobial and antitumor activities. A study synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and found them to possess significant antibacterial activity against various strains, including the M. tuberculosis H37Rv strain. Such findings highlight the potential of pyrrolidine derivatives in developing new antimycobacterial agents, paving the way for novel treatments for infections (Yahya Nural et al., 2018).
Cancer Research and Treatment
- Research into functionalized pyrrolidines, a group to which this compound belongs, has demonstrated their potential in cancer treatment. One study revealed that these compounds could inhibit the growth of human glioblastoma and melanoma cells. Specifically, a derivative, the 4-bromobenzoyl derivative, was particularly effective against these tumor cells, indicating the promise of functionalized pyrrolidines in therapeutic applications for cancer (Hélène Fiaux et al., 2005).
Mechanism of Action
Pyrrolidine derivatives, which include 1-(3-Bromo-5-methylbenzoyl)pyrrolidine, are present in many natural products and pharmacologically important agents. They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Future Directions
Pyrrolidine derivatives, including 1-(3-Bromo-5-methylbenzoyl)pyrrolidine, have shown promise in various areas of pharmacology, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and more . This suggests that these compounds could be valuable in the development of new therapeutic agents.
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-6-10(8-11(13)7-9)12(15)14-4-2-3-5-14/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFPPSMNZQLOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


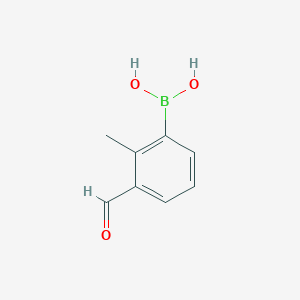
![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)

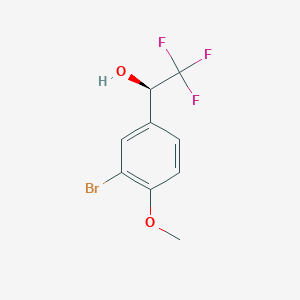
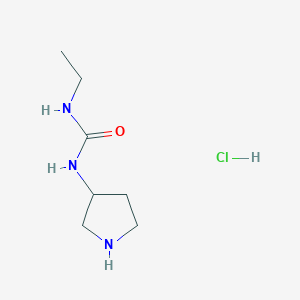
![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)
![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)



![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
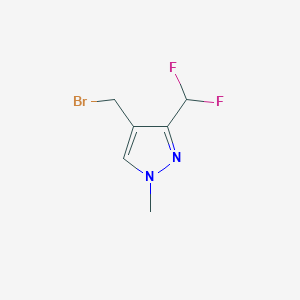
![[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride](/img/structure/B1448539.png)
